molecular formula C20H22N4O2 B2896612 N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-32-5

N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Cat. No.: B2896612
CAS No.: 440330-32-5
M. Wt: 350.422
InChI Key: PXFGZBISXMMVHW-UHFFFAOYSA-N
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Description

N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a novel compound with potential applications in various scientific fields. Its unique structure includes an isopentyl group, a benzamide moiety, and a fused triazine ring, making it an interesting subject of study for its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with commercially available benzoic acid derivatives and appropriate isopentyl amines.

  • Formation of Intermediate: : The initial reaction involves forming an intermediate compound through a condensation reaction between the benzoic acid derivative and the amine.

  • Cyclization Reaction: : The intermediate undergoes a cyclization reaction in the presence of a suitable catalyst to form the triazine ring structure.

  • Final Product Formation:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors, ensuring optimal reaction conditions for maximum yield. The reaction conditions involve controlled temperatures, pressures, and the use of catalysts to ensure high efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the triazine ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide finds application in several research areas:

  • Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Researchers explore its potential as a bioactive molecule with possible antimicrobial and anticancer properties.

  • Medicine: : Preliminary studies investigate its role in drug development, particularly targeting specific proteins or pathways.

  • Industry: : It is used in materials science for developing new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger specific cellular pathways, leading to desired biological effects.

Comparison with Similar Compounds

When compared to similar compounds, N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide stands out due to its unique triazine ring and isopentyl group:

  • Similar Compounds: : Examples include other benzamide derivatives and triazine-containing molecules.

  • Uniqueness: : Its combination of functional groups and the ability to undergo diverse chemical reactions makes it a valuable compound for research.

Similar Compounds

  • N-isopentyl-4-benzamide

  • 4-(triazine-yl)methylbenzamide

  • Isopentyl benzoate derivatives

This comprehensive overview of this compound should give you a solid foundation in understanding its significance and potential applications

Properties

IUPAC Name

N-(3-methylbutyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(2)11-12-21-19(25)16-9-7-15(8-10-16)13-24-20(26)17-5-3-4-6-18(17)22-23-24/h3-10,14H,11-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFGZBISXMMVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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